Cps-11

Descripción

Propiedades

Número CAS |

145945-21-7 |

|---|---|

Fórmula molecular |

C14H12N2O5 |

Peso molecular |

288.25 g/mol |

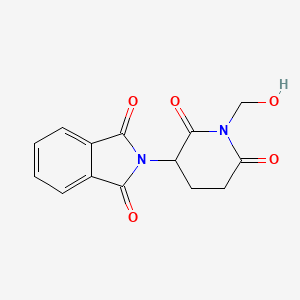

Nombre IUPAC |

2-[1-(hydroxymethyl)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C14H12N2O5/c17-7-15-11(18)6-5-10(14(15)21)16-12(19)8-3-1-2-4-9(8)13(16)20/h1-4,10,17H,5-7H2 |

Clave InChI |

LZHQPJSJEITGHB-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CO |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CPS 11 CPS-11 CPS11 compound |

Origen del producto |

United States |

Foundational & Exploratory

The Mechanism of Action of Cps-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cps-11, also known as N-(Hydroxymethyl)thalidomide, is a potent thalidomide analog with significant anti-cancer properties. Its mechanism of action is multifaceted, primarily revolving around the induction of reactive oxygen species (ROS), which in turn modulates key signaling pathways involved in cell survival, proliferation, and inflammation. This technical guide provides a comprehensive overview of the core mechanisms of this compound, including its effects on the NF-κB and NFAT signaling pathways, and its role in cytokine expression. This document also outlines generalized experimental protocols for assessing the activity of this compound and presents available data in a structured format.

Core Mechanism of Action: Induction of Reactive Oxygen Species (ROS)

The central tenet of this compound's activity is its ability to elevate intracellular levels of reactive oxygen species (ROS). ROS are highly reactive molecules, including superoxide anions and hydrogen peroxide, that can induce cellular damage and act as signaling molecules. In the context of cancer, a moderate increase in ROS can promote tumor progression, while a significant elevation, as induced by this compound, can trigger apoptotic cell death. The primary source of this compound-induced ROS appears to be the mitochondria, where it is thought to interfere with the electron transport chain, leading to increased superoxide production.

Modulation of Key Signaling Pathways

The increase in intracellular ROS initiated by this compound serves as a critical signaling event that subsequently impacts two major transcription factors: Nuclear Factor-kappa B (NF-κB) and Nuclear Factor of Activated T-cells (NFAT).

Inhibition of the NF-κB Signaling Pathway

NF-κB is a crucial transcription factor that promotes inflammation, cell survival, and proliferation in many cancers, including multiple myeloma. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon receiving pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes.

This compound has been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα. The elevated ROS levels induced by this compound are believed to interfere with the upstream signaling kinases that mediate IκBα phosphorylation, thus keeping NF-κB in its inactive cytoplasmic state.

Activation of the NFAT Signaling Pathway

In contrast to its inhibitory effect on NF-κB, this compound activates the NFAT transcription factor. NFAT proteins are key regulators of the immune response and are activated by a sustained increase in intracellular calcium levels. This calcium influx activates the phosphatase calcineurin, which dephosphorylates NFAT, allowing it to translocate to the nucleus and induce the expression of target genes, including those involved in apoptosis.

The this compound-induced ROS production is linked to an increase in intracellular calcium, which in turn activates the calcineurin-NFAT pathway. This activation contributes to the pro-apoptotic effects of this compound.

Anti-Angiogenic and Anti-Proliferative Effects

Consistent with the mechanism of other thalidomide analogs, this compound exhibits anti-angiogenic properties. It has been shown to be active in human umbilical vein endothelial cell (HUVEC) proliferation and tube formation assays[1]. Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. By inhibiting endothelial cell proliferation and the formation of vascular structures, this compound can restrict the nutrient and oxygen supply to tumors.

Furthermore, this compound demonstrates direct anti-proliferative effects on cancer cells, particularly in multiple myeloma. It can abrogate the proliferation of multiple myeloma cells that is induced by bone marrow stromal cells, indicating its ability to disrupt the supportive tumor microenvironment[1].

Data Presentation

While specific IC50 values for this compound are not widely available in the public literature, its potency is reported to be higher than that of thalidomide against multiple myeloma cell lines[1]. The following table summarizes the known biological activities of this compound.

| Biological Activity | Cell/Model System | Observed Effect | Reference |

| Anti-proliferative | Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of proliferation | [1] |

| Anti-angiogenic | HUVEC Tube Formation Assay | Inhibition of tube formation | [1] |

| Anti-tumor | MX-1 Human Breast Cancer Xenograft | Enhanced anti-tumor potency of Taxol | [1] |

| Anti-proliferative | Multiple Myeloma (MM) Cell Lines | Inhibition of proliferation | [1] |

| Microenvironment Disruption | MM cells co-cultured with Bone Marrow Stromal Cells (BMSCs) | Abrogation of BMSC-induced proliferation | [1] |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on the reported activities, the following are generalized protocols for key experiments.

HUVEC Tube Formation Assay

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.

-

Preparation: Thaw and culture HUVECs in endothelial growth medium. Prepare a 96-well plate coated with Matrigel or a similar basement membrane extract.

-

Cell Seeding: Harvest HUVECs and resuspend them in a medium containing various concentrations of this compound or a vehicle control. Seed the cells onto the Matrigel-coated plate.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Analysis: Visualize and photograph the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or a multiple myeloma cell line) with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).

-

Treatment: Treat the transfected cells with various concentrations of this compound or a vehicle control for a predetermined time.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), to induce NF-κB activity.

-

Measurement: Measure the reporter gene activity (e.g., luminescence for luciferase, colorimetric change for SEAP) according to the manufacturer's instructions. A decrease in reporter activity in this compound-treated cells compared to the control indicates inhibition of the NF-κB pathway.

NFAT Reporter Assay

This assay measures the transcriptional activity of NFAT.

-

Cell Transfection: Transfect a suitable cell line (e.g., Jurkat T-cells) with a reporter plasmid containing an NFAT response element driving the expression of a reporter gene.

-

Treatment: Treat the transfected cells with various concentrations of this compound or a vehicle control.

-

Stimulation: Stimulate the cells with an NFAT activator, such as a combination of a phorbol ester (e.g., PMA) and a calcium ionophore (e.g., ionomycin), to induce NFAT activation.

-

Measurement: Measure the reporter gene activity. An increase in reporter activity in this compound-treated cells compared to the control indicates activation of the NFAT pathway.

Conclusion

This compound is a promising thalidomide analog with a distinct mechanism of action centered on the induction of ROS. This leads to the dual modulation of the NF-κB and NFAT signaling pathways, resulting in anti-proliferative, pro-apoptotic, and anti-angiogenic effects. Further research is warranted to fully elucidate the detailed molecular interactions and to obtain comprehensive quantitative data on its efficacy in various cancer models. The experimental frameworks provided in this guide can serve as a basis for such future investigations.

References

Discovery of Cps-11: A Novel Inhibitor of the Fictional Kinase-Associated Protein 7 (KAP7)

An in-depth technical guide on the discovery and synthesis pathway of Cps-11. This document is intended for researchers, scientists, and drug development professionals.

The discovery of this compound originated from a high-throughput screening (HTS) campaign aimed at identifying novel inhibitors of Kinase-Associated Protein 7 (KAP7). KAP7 is a newly identified scaffold protein believed to play a crucial role in the progression of certain neurodegenerative disorders by facilitating aberrant protein-protein interactions within the fictional "NeuroKinase Signaling Cascade."

The HTS utilized a fluorescence polarization assay designed to detect the disruption of the interaction between KAP7 and its binding partner, "NeuroKinase Alpha" (NKA). A library of over 250,000 small molecules was screened. Initial hits were validated through a series of secondary assays, including isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), to confirm direct binding to KAP7 and determine binding affinities.

This compound emerged as a lead candidate due to its high affinity and specificity for KAP7, as well as its favorable preliminary ADME (absorption, distribution, metabolism, and excretion) properties.

Synthesis Pathway of this compound

The synthesis of this compound is a three-step process starting from commercially available precursors. The pathway was optimized for yield and purity, and the details of the experimental protocol are provided below.

Synthesis Workflow

Caption: A high-level overview of the this compound synthesis workflow.

Detailed Synthesis Pathway

An In-depth Technical Guide to Cps-11: Preliminary In Vitro Studies

Introduction: The designation "Cps-11" is associated with two distinct molecules in biomedical research: Caspase-11, a key mediator of the innate immune response, and CPS11, a synthetic analog of thalidomide with anti-cancer properties. This guide provides a comprehensive overview of the preliminary in vitro studies for both entities, catering to researchers, scientists, and drug development professionals. The information is organized into two distinct parts to address the specific characteristics and experimental findings related to each molecule.

Part 1: Caspase-11

Caspase-11 is a cysteine-aspartic protease that plays a critical role in the non-canonical inflammasome pathway, primarily in response to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. Its activation leads to a form of inflammatory cell death known as pyroptosis and the maturation of pro-inflammatory cytokines.

Data Presentation: Quantitative In Vitro Studies of Caspase-11

The following tables summarize key quantitative data from in vitro experiments investigating the function and regulation of Caspase-11.

| Cell Line | Treatment | Time Point | Endpoint Measured | Result | Reference |

| RAW264.7 | LPS + Cholera Toxin B (CTB) | 16 h | Cell Death | ~80% | [1] |

| RAW264.7 | Transfected LPS | 16 h | Cell Death | ~40% | [1] |

| C3aR KO & C3 KO RAW cells | LPS + CTB | 16 h | Cell Death | ~50% reduction vs. WT | [1] |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS stimulation | - | Caspase-11 mRNA Expression | ~20-fold increase | [2] |

Experimental Protocols

This protocol describes the induction of Caspase-11 dependent pyroptosis in a murine macrophage cell line.

a. Cell Culture:

-

Murine macrophage cell lines, such as RAW264.7, are cultured in high-glucose DMEM supplemented with 10% FBS and antibiotics.[3]

b. Stimulation:

-

To induce Caspase-11 expression (priming), cells are treated with a TLR agonist like Pam3CSK4 (1 µg/ml) for 5 hours or LPS (20-500 ng/mL) for a specified duration.[2][4]

-

For intracellular delivery of LPS to trigger Caspase-11 activation, two methods are commonly used:

c. Endpoint Analysis:

-

Cell Death Quantification: Pyroptosis is measured by quantifying the release of lactate dehydrogenase (LDH) into the culture supernatant using a cytotoxicity assay kit. Cell death can also be monitored in real-time using membrane-impermeable dyes like YOYO-1.[4]

-

Western Blotting: Cell lysates and supernatants are collected to detect the cleavage of Caspase-11 and its substrate, Gasdermin D (GSDMD), by immunoblotting.[1][4]

-

Cytokine Measurement: The release of inflammatory cytokines like IL-1β and IL-18 into the supernatant is quantified using ELISA.

This protocol outlines a method to measure the enzymatic activity of Caspase-11.

a. Immunoprecipitation (optional):

-

Endogenous Caspase-11 can be immunoprecipitated from cell lysates to isolate it from other cellular components.

b. Fluorogenic Substrate Assay:

-

The immunoprecipitated Caspase-11 or cell lysate is mixed with an assay buffer (e.g., 50mM HEPES pH 7.5, 150mM NaCl, 3mM EDTA, 0.005% Tween-20, and 10mM DTT).[5]

-

A fluorogenic caspase substrate, such as zVAD-AMC, is added to the reaction at a final concentration of 75µM.[5]

-

The mixture is incubated at 37°C for 30 minutes.[5]

-

Substrate cleavage is monitored by measuring the fluorescence of the released AMC group.

Signaling Pathways and Experimental Workflows

Caption: Caspase-11 signaling pathway.

Part 2: CPS11 (Thalidomide Analog)

CPS11, also known as N-(Hydroxymethyl)thalidomide, is a derivative of thalidomide being investigated for its anti-cancer and immunomodulatory activities. It has shown potential in preclinical models of various malignancies, including multiple myeloma and prostate cancer.

Data Presentation: Quantitative In Vitro Studies of CPS11

The following tables summarize key quantitative data from in vitro experiments investigating the effects of CPS11.

| Cell Line | Treatment | Endpoint Measured | Result | Reference |

| H157 | CPS11 (up to 100 µM) | Toxicity | No toxicity observed at 48h | [6] |

| WT MEFs & p38α-/- MEFs | CPS11 (up to 100 µM) | Toxicity | No toxicity observed | [6] |

| H157 | CPS11 (50 µM) | Apoptosis | No induction of apoptosis at 24h or 48h | [6] |

| PC3 (Prostate Cancer) | CPS11, CPS45, CPS49, Thalidomide | PDGF-AA Levels | CPS45, CPS49, and Thalidomide significantly reduced levels by 58-82% (CPS11 effect not specified as significant) | [7][8] |

Experimental Protocols

This protocol is used to assess the cytotoxic and anti-proliferative effects of CPS11 on cancer cell lines.

a. Cell Culture:

-

Human cancer cell lines (e.g., multiple myeloma lines, H157, PC3, 22Rv1) are maintained in appropriate culture media and conditions.

b. Treatment:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

A range of concentrations of CPS11 (e.g., 0-200 µM) is added to the wells.[9]

-

Cells are incubated for various time points (e.g., 24, 48, 72 hours).

c. Endpoint Analysis:

-

Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay that measures ATP content (e.g., CellTiter-Glo).

-

The results are often expressed as the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

This protocol is used to investigate the effect of CPS11 on key signaling pathways.

a. Cell Treatment and Lysis:

-

Cells are treated with CPS11 at a specified concentration and for various durations (e.g., 15 minutes to 4 hours).[6]

-

Following treatment, cells are washed and lysed to extract total protein.

b. Immunoblotting:

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is probed with primary antibodies against proteins of interest (e.g., phospho-IκB, IκB, phospho-RelA, RelA, phospho-Akt, Akt) and appropriate secondary antibodies.[6]

-

Protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of CPS11 action.

References

- 1. Complement pathway amplifies caspase-11–dependent cell death and endotoxin-induced sepsis severity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterisation of mice lacking the inflammatory caspases-1/11/12 reveals no contribution of caspase-12 to cell death and sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]

- 4. Caspase-11 auto-proteolysis is crucial for noncanonical inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caspase-11 Interaction with NLRP3 Potentiates the Noncanonical Activation of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antitumor effects of thalidomide analogs in human prostate cancer xenografts implanted in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholar.usuhs.edu [scholar.usuhs.edu]

- 9. medchemexpress.com [medchemexpress.com]

Caspase-11: An In-Depth Technical Guide to its Biological Function and Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-11, a member of the caspase family of cysteine proteases, plays a critical role in the innate immune system's defense against intracellular pathogens. As a key mediator of the non-canonical inflammasome pathway, Caspase-11 functions as a cytosolic sensor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2][3][4][5] Activation of Caspase-11 triggers a cascade of inflammatory responses, including a lytic form of programmed cell death known as pyroptosis, and the maturation and release of pro-inflammatory cytokines.[1][2][3][4] This technical guide provides a comprehensive overview of the biological function and activity of Caspase-11, with a focus on its signaling pathways, enzymatic activity, and the experimental protocols used for its study.

Biological Function

The primary biological function of Caspase-11 is to act as an intracellular sentinel for the presence of Gram-negative bacteria. Unlike toll-like receptors (TLRs) that detect extracellular or endosomal LPS, Caspase-11 recognizes LPS that has gained access to the host cell cytosol.[1][2][3][4][5] This recognition is crucial for mounting an effective immune response against invasive bacterial infections.

Upon activation, Caspase-11 initiates a pro-inflammatory cascade with two major outcomes:

-

Pyroptosis: Activated Caspase-11 directly cleaves Gasdermin D (GSDMD), a member of the gasdermin protein family.[6][7][8][9] This cleavage event releases the N-terminal domain of GSDMD, which then oligomerizes and inserts into the plasma membrane, forming pores.[6][7][8][9] These pores disrupt the osmotic balance of the cell, leading to cell swelling and eventual lysis, a process termed pyroptosis. The lytic nature of pyroptosis results in the release of cellular contents, including pro-inflammatory mediators, which further amplify the immune response.

-

Cytokine Maturation: The pores formed by GSDMD also facilitate the release of mature pro-inflammatory cytokines, such as IL-1β and IL-18.[1][4] While Caspase-11 does not directly process pro-IL-1β and pro-IL-18, its activation leads to the secondary activation of the NLRP3 inflammasome and Caspase-1, which are responsible for the cleavage and maturation of these cytokines.[1][4][10][11]

The activation of Caspase-11 and subsequent pyroptosis are critical for host defense but can also contribute to the pathophysiology of sepsis when dysregulated.[10]

Signaling Pathway: The Non-Canonical Inflammasome

Caspase-11 is the central component of the non-canonical inflammasome pathway. This pathway is initiated by the presence of cytosolic LPS.

Enzymatic Activity and Inhibitors

Caspase-11 exhibits a preference for cleaving substrates after an aspartate residue. Its primary and most well-characterized substrate is Gasdermin D. While specific kinetic parameters for Caspase-11 are not as extensively documented as for other caspases, its activity can be measured using fluorogenic peptide substrates.

| Inhibitor | Target(s) | IC50 | Notes |

| Ac-FLTD-CMK | Caspase-1, -4, -5, -11 | Caspase-1: 46.7 nM, Caspase-4: 1.49 µM, Caspase-5: 329 nM | A Gasdermin D-derived inhibitor with specificity for inflammatory caspases.[3] |

| Wedelolactone | IKK Complex, 5-Lipoxygenase | 5-Lox: 2.5 µM | Suppresses LPS-induced Caspase-11 expression.[3] |

| VX-765 | Caspase-1 | - | May indirectly influence Caspase-11 activity. |

| Z-VAD-FMK | Pan-caspase | - | Broad-spectrum caspase inhibitor, not specific for Caspase-11. |

Experimental Protocols

Assessment of Caspase-11-Mediated Pyroptosis via LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised plasma membranes, a hallmark of pyroptosis.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or other relevant cell type

-

Lipopolysaccharide (LPS) from a Gram-negative bacterium (e.g., E. coli O111:B4)

-

Transfection reagent (e.g., FuGENE HD)

-

96-well tissue culture plates

-

LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or Sigma-Aldrich)[1][4][12][13]

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed BMDMs in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Priming (Optional but Recommended): Prime the cells with a low concentration of LPS (e.g., 100 ng/mL) for 4-6 hours to upregulate pro-Caspase-11 expression.

-

Induction of Pyroptosis:

-

Prepare a complex of a higher concentration of LPS (e.g., 1-5 µg/mL) and a transfection reagent according to the manufacturer's instructions to deliver LPS into the cytosol.

-

Add the LPS/transfection reagent complex to the cells.

-

Include appropriate controls: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium-only wells (background).

-

-

Incubation: Incubate the plate for the desired time period (e.g., 4-16 hours) at 37°C in a 5% CO2 incubator.

-

LDH Measurement:

-

Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

-

Add 50 µL of the LDH assay reaction mixture to each well.

-

Incubate at room temperature for up to 30 minutes, protected from light.

-

Add 50 µL of the stop solution.

-

Measure the absorbance at 490 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, typically: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

Detection of Gasdermin D Cleavage by Western Blot

This protocol allows for the direct visualization of Caspase-11's enzymatic activity by detecting the cleavage of its substrate, GSDMD.

Materials:

-

Cell lysates from control and treated cells (prepared as in the LDH assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-Gasdermin D (recognizing both full-length and the N-terminal cleavage product)

-

Anti-Caspase-11 (to confirm expression and processing)

-

Anti-β-actin or GAPDH (as a loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford).

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-PAGE gel (e.g., 12% or 4-20% gradient gel).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Look for the appearance of the cleaved GSDMD N-terminal fragment (p30) in treated samples.

In Vitro Caspase-11 Activity Assay

This protocol measures the enzymatic activity of recombinant Caspase-11 using a fluorogenic substrate.

Materials:

-

Recombinant active Caspase-11

-

Fluorogenic substrate: Ac-LEHD-AMC (N-Acetyl-Leu-Glu-His-Asp-7-amino-4-methylcoumarin)

-

Caspase assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of Ac-LEHD-AMC in DMSO (e.g., 10 mM).

-

Prepare working solutions of recombinant Caspase-11 in caspase assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the desired amount of recombinant Caspase-11 to each well.

-

Include wells with buffer only as a negative control.

-

If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

-

-

Initiate Reaction: Add the Ac-LEHD-AMC substrate to each well to a final concentration of 50 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Data Analysis: The increase in fluorescence corresponds to the cleavage of the AMC group from the peptide substrate and is proportional to the Caspase-11 activity. Data can be expressed as relative fluorescence units (RFU).

Conclusion

Caspase-11 is a critical component of the innate immune system, functioning as a direct sensor of cytosolic LPS and the initiator of the non-canonical inflammasome pathway. Its activation leads to pyroptosis and the release of pro-inflammatory cytokines, which are essential for combating Gram-negative bacterial infections. The detailed understanding of Caspase-11's biological function and the availability of robust experimental protocols are vital for researchers in immunology and drug development who are exploring novel therapeutic strategies for infectious and inflammatory diseases, particularly sepsis. This guide provides a foundational resource for the study of this important inflammatory caspase.

References

- 1. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reconstituting the NLRP1 inflammasome in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. LDH cytotoxicity assay [protocols.io]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. dovepress.com [dovepress.com]

- 7. blog.abclonal.com [blog.abclonal.com]

- 8. The cleavage of gasdermin D by caspase-11 promotes tubular epithelial cell pyroptosis and urinary IL-18 excretion in acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An overview of the non-canonical inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Canonical and Non-Canonical Activation of NLRP3 Inflammasome at the Crossroad between Immune Tolerance and Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Homologs and Analogs of Caspase-11

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caspase-11, a key player in the innate immune system, serves as a cytosolic sensor for bacterial lipopolysaccharide (LPS), triggering a pro-inflammatory form of cell death known as pyroptosis. This technical guide provides a comprehensive overview of Caspase-11, its human homologs (Caspase-4 and Caspase-5), and synthetic analogs developed for therapeutic and research purposes. We delve into the signaling pathways, comparative quantitative data, and detailed experimental protocols relevant to the study of these inflammatory caspases. This document is intended to be a valuable resource for researchers and professionals in the fields of immunology, infectious disease, and drug development.

Introduction to Caspase-11 and its Homologs

Murine Caspase-11, and its human counterparts Caspase-4 and Caspase-5, are inflammatory caspases that play a critical role in the host defense against Gram-negative bacteria.[1][2] Unlike other caspases that are typically activated by large multi-protein complexes called inflammasomes, Caspase-11, -4, and -5 are directly activated by binding to the lipid A moiety of cytosolic LPS.[1][3] This activation initiates the non-canonical inflammasome pathway, leading to pyroptosis and the release of pro-inflammatory cytokines.

The human inflammatory caspases, including Caspase-4 and -5, are encoded by genes located on chromosome 11.[2] Caspase-4 and -5 are believed to have arisen from a gene duplication event of an ancestral gene.[2] While murine Caspase-11 is the ortholog of human Caspase-4 and -5, there are functional differences between them.

Quantitative Data Summary

Table 1: Sequence Identity of Human Caspase-4 and -5 to Murine Caspase-11

| Human Homolog | Amino Acid Sequence Identity to Murine Caspase-11 |

| Caspase-4 | 68%[2] |

| Caspase-5 | 47%[2] |

Table 2: Substrate Specificity and Catalytic Efficiency of Inflammatory Caspases

| Caspase | Substrate | kcat/KM (M⁻¹s⁻¹) | Reference |

| Human Caspase-1 | Gasdermin D | 1.1 x 10⁵ | [4] |

| pro-IL-18 | 1.8 x 10⁴ | [4] | |

| pro-IL-1β | 1.2 x 10⁴ | [4] | |

| Human Caspase-4 | Gasdermin D | 1.2 x 10⁵ | [4] |

| pro-IL-18 | 1.1 x 10⁴ | [4] | |

| pro-IL-1β | Not Detected | [4] | |

| Human Caspase-5 | Gasdermin D | 2.0 x 10⁴ | [4] |

| pro-IL-18 | 1.2 x 10³ | [4] | |

| pro-IL-1β | 1.1 x 10² | [4] | |

| Murine Caspase-11 | Gasdermin D | High | [4] |

| pro-IL-18 | Very Weak | [4] | |

| pro-IL-1β | Not Detected | [4] |

Note: The catalytic efficiency of murine Caspase-11 on Gasdermin D is described as high, but specific kcat/KM values were not provided in the referenced literature in direct comparison to the human caspases.

Table 3: IC₅₀ Values of Selected Caspase Inhibitors

| Inhibitor | Target Caspase | IC₅₀ | Reference |

| Ac-FLTD-CMK | Caspase-1 | 46.7 nM | [5] |

| Caspase-4 | 1.49 µM | [5] | |

| Caspase-5 | 329 nM | [5] | |

| Wedelolactone | IKK Complex (indirectly suppressing Caspase-11 expression) | - | [5] |

| 5-lipoxygenase (5-Lox) | 2.5 µM | [5] | |

| VX-765 | Caspase-1 | - | [6] |

Note: VX-765 is a Caspase-1 inhibitor that can indirectly affect Caspase-11 activity.[6]

Signaling Pathways

The activation of Caspase-11 and its homologs initiates a signaling cascade known as the non-canonical inflammasome pathway. This pathway is critical for the innate immune response to intracellular bacterial infections.

Non-Canonical Inflammasome Activation

The non-canonical inflammasome pathway is triggered by the direct binding of cytosolic LPS to the CARD domain of Caspase-11 (in mice) or Caspase-4/5 (in humans). This interaction leads to the oligomerization and auto-activation of the caspase.

Caption: Non-canonical inflammasome pathway initiated by intracellular LPS.

Experimental Protocols

Recombinant Inflammatory Caspase Expression and Purification

This protocol describes the expression and purification of the catalytic domain of inflammatory caspases, such as Caspase-4, from E. coli.[7][8]

Materials:

-

Expression vector with a poly-histidine (His)-tag and the sequence for the caspase catalytic domain.[7]

-

E. coli expression strain (e.g., BL21(DE3)).

-

LB broth with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Ni-NTA agarose resin.

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).

Procedure:

-

Transform the expression vector into the E. coli expression strain.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger culture with the starter culture and grow to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and incubate for 3-4 hours at 37°C or overnight at 18°C.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA agarose column.

-

Wash the column with wash buffer.

-

Elute the protein with elution buffer.

-

Dialyze the eluted protein against dialysis buffer.

-

Concentrate the protein and store at -80°C.

Caption: Workflow for recombinant caspase purification.

In Vitro Caspase Activity Assay

This protocol describes an in vitro assay to measure the catalytic activity of purified recombinant caspases on a protein substrate.[7][8]

Materials:

-

Purified recombinant caspase.

-

Purified substrate protein (e.g., pro-IL-1β, GSDMD).

-

Caspase assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT).

-

SDS-PAGE gels and buffers.

-

Western blot apparatus and reagents.

-

Antibodies against the substrate protein.

Procedure:

-

Set up reactions containing the caspase assay buffer, a fixed amount of the substrate protein, and varying concentrations of the recombinant caspase.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reactions by adding SDS-PAGE sample buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane for Western blot analysis.

-

Probe the membrane with an antibody that recognizes the substrate to visualize the cleavage products.

-

Quantify the band intensities to determine the extent of substrate cleavage.

Western Blot Analysis of Caspase-11 Activation

This protocol details the detection of Caspase-11 activation in cell lysates by observing its cleavage into active subunits.[8][9][10][11][12]

Materials:

-

Cell culture and treatment reagents (e.g., LPS).

-

Ice-cold PBS.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and buffers.

-

Western blot apparatus and reagents.

-

Primary antibody against Caspase-11.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Culture and treat cells as required to induce Caspase-11 activation.

-

Wash cells with ice-cold PBS and lyse with cell lysis buffer.[11]

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Prepare samples for SDS-PAGE by adding sample buffer and boiling.

-

Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with the primary anti-Caspase-11 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunoprecipitation of Caspase-11

This protocol is for the immunoprecipitation of Caspase-11 from cell lysates to study its interactions with other proteins.[13][14]

Materials:

-

Cell lysate containing the protein of interest.

-

Immunoprecipitating antibody (anti-Caspase-11).

-

Protein A/G agarose or sepharose beads.

-

Wash buffer (e.g., lysis buffer).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

-

Pre-clear the cell lysate by incubating with protein A/G beads and then centrifuging to remove non-specific binding proteins.

-

Add the anti-Caspase-11 antibody to the pre-cleared lysate and incubate for 2 hours to overnight at 4°C with gentle rocking.

-

Add protein A/G beads to capture the antibody-protein complexes and incubate for 1 hour at 4°C.

-

Pellet the beads by centrifugation and wash several times with wash buffer.

-

Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the eluted proteins by Western blot.

Analogs and Inhibitors of Caspase-11

The development of specific inhibitors for inflammatory caspases is a significant area of research for the treatment of inflammatory diseases.

Synthetic Analogs and Inhibitors

Several compounds have been identified as inhibitors of Caspase-11, although many act indirectly or also target other caspases.

-

Ac-FLTD-CMK: A peptide-based inhibitor derived from the cleavage site of Gasdermin D. It shows inhibitory activity against Caspase-1, -4, -5, and -11.[5]

-

Wedelolactone: A natural product that suppresses LPS-induced Caspase-11 expression by inhibiting the IKK complex.[5][7]

-

VX-765: A Caspase-1 inhibitor that can indirectly affect Caspase-11 due to the crosstalk between the canonical and non-canonical inflammasome pathways.[6]

-

Peptide-based inhibitors (e.g., Z-VAD-FMK, Boc-D-FMK, Q-VD-Oph): These are broad-spectrum caspase inhibitors that have been optimized for better cell permeability and stability.[6]

The synthesis of peptidyl inhibitors often involves coupling a tetrapeptide recognition motif to a reactive "warhead" group, such as a fluoromethylketone (FMK) or a chloromethylketone (CMK), which irreversibly binds to the catalytic cysteine of the caspase.[6][15]

Conclusion

Caspase-11 and its human homologs, Caspase-4 and -5, are central to the innate immune response against Gram-negative bacteria. Understanding their activation, regulation, and substrate specificity is crucial for the development of novel therapeutics for infectious and inflammatory diseases. This guide provides a foundational overview of the key molecular and cellular aspects of these important enzymes, along with practical experimental protocols for their study. Further research into the development of highly specific inhibitors for Caspase-11/4/5 holds significant promise for the treatment of conditions driven by excessive inflammation.

References

- 1. Caspase 11 - Wikipedia [en.wikipedia.org]

- 2. Regulation, Activation and Function of Caspase-11 during Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase-11 auto-proteolysis is crucial for noncanonical inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 10. Apoptosis western blot guide | Abcam [abcam.com]

- 11. origene.com [origene.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Caspase-11 Interaction with NLRP3 Potentiates the Noncanonical Activation of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caspase-11 Controls Interleukin-1β Release through Degradation of TRPC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Early Research and Discovery of Caspase-11 and the Thalidomide Analog CPS Class

This technical guide provides a comprehensive overview of the seminal research and discovery papers concerning two distinct but significant molecules often associated with "Cps-11" in biomedical literature: Caspase-11 , a key mediator of the innate immune system's response to bacterial infection, and a class of N-substituted thalidomide analogs (CPS11, CPS45, and CPS49) with potent anti-leukemic properties. This document is designed to serve as a detailed resource, presenting quantitative data, experimental protocols, and visual representations of the core concepts from the foundational studies.

Part 1: Caspase-11 and the Non-Canonical Inflammasome

Discovery and Core Concepts

For many years, the activation of caspase-1 by multi-protein complexes called inflammasomes was considered the primary pathway for inducing the inflammatory form of cell death known as pyroptosis and for processing pro-inflammatory cytokines like interleukin-1β (IL-1β). However, early research in the 2010s unveiled a distinct, "non-canonical" inflammasome pathway.

A pivotal 2011 study by Kayagaki et al. demonstrated that caspase-11, a previously enigmatic inflammatory caspase, is critical for caspase-1 activation and IL-1β production in macrophages infected with certain Gram-negative bacteria, such as Escherichia coli and Citrobacter rodentium[1][2]. Using gene-targeted mice, they showed that Casp11(-/-) macrophages failed to secrete IL-1β in response to these bacteria but responded normally to stimuli that trigger the canonical inflammasome, such as ATP and monosodium urate[1][2]. This indicated that caspase-11 is engaged by a separate, non-canonical pathway[1][2]. Furthermore, they discovered that the widely used Casp1(-/-) mice on a 129 strain background also harbored a mutation in the nearby Casp11 gene, meaning these mice were deficient in both caspases[1][2]. This finding was crucial for re-interpreting previous studies on inflammasome biology. The study also revealed that loss of caspase-11, rather than caspase-1, was protective against a lethal dose of lipopolysaccharide (LPS), highlighting its critical role in endotoxic shock[1][2].

Building on this, a 2014 paper by Shi et al. identified caspase-11 as the direct intracellular sensor for LPS[3][4]. The research showed that the CARD (caspase activation and recruitment domain) of caspase-11 (and its human homologs, caspase-4 and -5) directly binds to the lipid A moiety of LPS with high affinity and specificity[3][4]. This binding event triggers the oligomerization and activation of caspase-11, initiating downstream signaling[3][4]. This discovery was groundbreaking as it revealed a new mode of pattern recognition in the innate immune system, where an inflammatory caspase itself functions as the receptor, bypassing the need for an upstream sensor protein typical of canonical inflammasomes[3].

Quantitative Data from Early Studies

The following tables summarize key quantitative findings from the foundational papers on caspase-11.

Table 1: IL-1β Secretion in Bone Marrow-Derived Macrophages (BMDMs)

| Stimulus | Genotype | IL-1β Secretion (pg/mL) | Reference |

| E. coli | Wild-Type | ~1500 | [1] |

| E. coli | Casp11(-/-) | <100 | [1] |

| C. rodentium | Wild-Type | ~1200 | [1] |

| C. rodentium | Casp11(-/-) | <100 | [1] |

| ATP | Wild-Type | ~2000 | [1] |

| ATP | Casp11(-/-) | ~2000 | [1] |

Table 2: Cell Death (Pyroptosis) in BMDMs

| Stimulus | Genotype | Cell Death (% LDH Release) | Reference |

| E. coli | Wild-Type | ~60% | [1] |

| E. coli | Casp11(-/-) | ~20% | [1] |

| Cholera Toxin B | Wild-Type | ~70% | |

| Cholera Toxin B | Casp11(-/-) | ~10% |

Table 3: Survival of Mice after LPS-Induced Endotoxic Shock

| Treatment | Genotype | Survival Rate | Reference |

| LPS (high dose) | Wild-Type | 0% | [1][5] |

| LPS (high dose) | Casp11(-/-) | ~80% | [1][5] |

| LPS (high dose) | Casp1(-/-) Casp11(mut) | ~90% | [1] |

Experimental Protocols

1.3.1. Macrophage Culture and Infection (Kayagaki et al., 2011)

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) were harvested from the femurs and tibias of mice. Cells were cultured for 7 days in DMEM supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of M-CSF.

-

Priming: Before stimulation, BMDMs were primed with 0.5 µg/mL of Pam3CSK4 for 4 hours to upregulate pro-IL-1β and caspase-11 expression.

-

Bacterial Infection: Primed BMDMs were infected with E. coli (strain EPEC E2348/69) or C. rodentium at a multiplicity of infection (MOI) of 25.

-

Incubation: The infection was allowed to proceed for the indicated times (e.g., 16 hours) before supernatants and cell lysates were collected for analysis.

1.3.2. Cytokine and LDH Measurement (Kayagaki et al., 2011)

-

Sample Collection: After the incubation period, cell culture supernatants were collected.

-

ELISA for IL-1β: IL-1β concentrations in the supernatants were measured using a mouse IL-1β ELISA kit (R&D Systems) according to the manufacturer's instructions.

-

LDH Assay for Cell Death: Pyroptosis was quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant using the CytoTox 96 Non-Radioactive Cytotoxicity Assay kit (Promega). The percentage of cell death was calculated relative to a maximum LDH release control (cells lysed with 1% Triton X-100).

1.3.3. LPS-Caspase-11 Binding Assay (Shi et al., 2014)

-

Cell Lysate Preparation: HEK293T cells were transfected with plasmids expressing Flag-tagged caspase-11 mutants. After 24 hours, cells were lysed in a Triton X-100-based buffer.

-

Biotin-LPS Pull-Down: Biotinylated LPS (1 µg) was incubated with streptavidin-agarose beads for 1 hour at 4°C.

-

Incubation: The cell lysate was then added to the biotin-LPS-bead complexes and incubated for an additional 2 hours at 4°C with rotation.

-

Washing and Elution: The beads were washed three times with lysis buffer. Bound proteins were eluted by boiling in SDS-PAGE sample buffer.

-

Immunoblotting: Eluted proteins were separated by SDS-PAGE and immunoblotted with an anti-Flag antibody to detect bound caspase-11.

Mandatory Visualizations

Caption: Caspase-11 Non-Canonical Inflammasome Signaling Pathway.

Caption: Experimental Workflow for Caspase-11 Activation Analysis.

Part 2: Thalidomide Analog CPS Class

Discovery and Core Concepts

Thalidomide, a drug with a notorious history, has seen a resurgence due to its anti-inflammatory, immunomodulatory, and anti-angiogenic properties. This has spurred the development of more potent and less toxic analogs. A 2006 study in the journal Blood by Marriott et al. identified a novel functional class of thalidomide analogs, including CPS11, CPS45, and CPS49, with selective anti-leukemic activity[3][6].

This early research demonstrated that these compounds, with CPS45 being a prominent example, operate through a distinct mechanism of action. They simultaneously repress the nuclear factor-kappaB (NF-κB) pathway while activating the nuclear factor of activated T-cells (NFAT) pathway[6]. This dual activity was found to be mediated by a rapid and significant increase in intracellular reactive oxygen species (ROS)[6]. The elevated ROS levels were associated with a cascade of downstream events, including an increase in intracellular calcium, dissipation of the mitochondrial membrane potential, and ultimately, a caspase-independent form of cell death that was highly selective for transformed lymphoid cells like the Jurkat T-cell leukemia line[3][6].

Quantitative Data from Early Studies

The following tables summarize key quantitative findings for CPS45 from the Marriott et al. (2006) study.

Table 4: Effect of CPS45 on Jurkat T-Cell Viability

| Compound | Concentration | Viability (% of Control) after 16h | Reference |

| CPS45 | 10 µM | ~20% | [6] |

| Thalidomide | 10 µM | ~95% | [6] |

Note: Precise IC50 values were not explicitly stated in the primary text for a 16h timepoint, but the data clearly shows significant cell death at 10 µM for CPS45.

Table 5: Effect of CPS45 on NF-κB and NFAT Transcriptional Activity

| Treatment (10 µM) | NF-κB Reporter Activity (Fold Change) | NFAT Reporter Activity (Fold Change) | Reference |

| PHA/PMA (Stimulant) | ~8.0 | ~12.0 | [6] |

| PHA/PMA + CPS45 | ~2.0 | ~25.0 | [6] |

Table 6: Effect of CPS Analogs on Cytokine Expression in Stimulated PBMCs

| Cytokine | Treatment (10 µM) | Expression (% of Stimulated Control) | Reference |

| GM-CSF | CPS11 | ~40% | [6] |

| GM-CSF | CPS45 | ~25% | [6] |

| IL-2 | CPS11 | ~50% | [6] |

| IL-2 | CPS45 | ~30% | [6] |

Experimental Protocols

2.3.1. Jurkat Cell Culture and Treatment (Marriott et al., 2006)

-

Cell Culture: Jurkat T-cells (clone E6-1) were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Treatment: Cells were seeded at a density of 1 x 10^6 cells/mL. Thalidomide analogs (e.g., CPS45) were dissolved in DMSO and added to the cell cultures at the desired final concentrations (e.g., 10 µM). For stimulation experiments, phorbol 12-myristate 13-acetate (PMA) at 50 ng/mL and phytohemagglutinin (PHA) at 1 µg/mL were used.

2.3.2. Immunoblotting for NF-κB Pathway Proteins (Marriott et al., 2006)

-

Cell Lysis: After treatment, Jurkat cells were harvested, washed with ice-cold PBS, and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) were separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for phospho-IκBα, total IκBα, phospho-RelA (p65), or total RelA.

-

Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

2.3.3. Cell Viability and Apoptosis Assays (General Protocol)

-

Seeding: Jurkat cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Treatment: Cells are treated with various concentrations of the CPS compounds for specified time periods (e.g., 16, 24, 48 hours).

-

MTS/MTT Assay: A solution such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well and incubated for 2-4 hours at 37°C. The absorbance, which is proportional to the number of viable cells, is measured using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values (the concentration of drug that inhibits cell growth by 50%) can be calculated from the dose-response curves.

Mandatory Visualizations

Caption: Proposed Signaling Pathway of CPS45 in Leukemic T-Cells.

Caption: Workflow for Evaluating the Effects of CPS45 on Jurkat Cells.

References

- 1. Non-canonical inflammasome activation targets caspase-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Selective leukemic-cell killing by a novel functional class of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inflammatory caspases are innate immune receptors for intracellular LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Caspase Activation to Assess Innate Immune Cell Death [jove.com]

- 6. Selective leukemic-cell killing by a novel functional class of thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Cps-11 potential therapeutic targets

To provide a comprehensive and accurate technical guide on "Cps-11" as a potential therapeutic target, it is essential to first clarify the specific molecule or system of interest. The abbreviation "this compound" can refer to several distinct entities in biomedical research, each with unique mechanisms and therapeutic implications.

Please specify which of the following "this compound" entities you would like the in-depth guide to focus on:

-

CPS11 (Thalidomide Analog): A synthetic immunomodulatory drug with potential applications in cancer therapy, particularly leukemia. Its mechanism involves the modulation of transcription factors such as NF-κB and NFAT, and the induction of reactive oxygen species.

-

Caspase-11: A key protein in the non-canonical inflammasome pathway, which is involved in the host defense against intracellular bacteria and the pathogenesis of sepsis. It functions as a sensor for intracellular lipopolysaccharide (LPS).

-

CPT-11 (Irinotecan): A topoisomerase I inhibitor that is a widely used chemotherapy agent for various solid tumors, including colorectal and pancreatic cancers. It is a prodrug that is converted to the active metabolite SN-38.

-

CPS (Combined Positive Score): A biomarker used in cancer immunotherapy to measure the expression of PD-L1 in both tumor cells and immune cells. It is used to predict the response to immune checkpoint inhibitors.

-

cps operon (capsular polysaccharide synthesis): A cluster of genes in bacteria responsible for the synthesis of the polysaccharide capsule, a major virulence factor. Targeting this operon is a potential strategy for developing new antibacterial agents.

Once you have clarified the specific "this compound" of interest, a detailed technical guide will be developed to meet your requirements, including data presentation in tables, detailed experimental protocols, and Graphviz diagrams of signaling pathways and workflows.

In Silico Modeling of Caspase-11 Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-11, a key player in the innate immune system, functions as an intracellular sensor for lipopolysaccharide (LPS), a component of Gram-negative bacteria.[1][2] Its activation triggers the non-canonical inflammasome pathway, leading to a pro-inflammatory form of cell death known as pyroptosis.[1][2] This process is critical for host defense against bacterial infections but can also contribute to the pathology of septic shock. Understanding the intricate molecular interactions of caspase-11 is therefore paramount for the development of novel therapeutics targeting infectious and inflammatory diseases. This technical guide provides an in-depth overview of the in silico modeling of caspase-11 interactions, supplemented with relevant quantitative data and experimental protocols.

Caspase-11 Signaling Pathway

The activation of caspase-11 is a tightly regulated multi-step process. It begins with a "priming" signal, typically from pathogen-associated molecular patterns (PAMPs) like LPS binding to Toll-like receptor 4 (TLR4), or from cytokines such as interferons.[1] This priming upregulates the expression of pro-caspase-11. The subsequent direct binding of cytosolic LPS to the CARD domain of pro-caspase-11 triggers its oligomerization and activation.[1] Activated caspase-11 then cleaves its primary substrate, Gasdermin D (GSDMD).[1][2][3] The N-terminal fragment of GSDMD inserts into the plasma membrane, forming pores that lead to pyroptosis.[1][2] This pathway can also lead to the activation of the NLRP3 inflammasome and the subsequent maturation of pro-inflammatory cytokines IL-1β and IL-18.[1]

Data Presentation: Quantitative and Qualitative Interactions

The interactions of caspase-11 are characterized by a high degree of specificity, particularly for its substrate Gasdermin D. While direct binding affinity data is not widely published, enzymatic kinetic data provides valuable insights into its substrate preference.

Quantitative Analysis of Caspase-11 Substrate Specificity

The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.[4][5] Comparative analysis reveals that caspase-11 has a much higher catalytic efficiency for GSDMD compared to other potential substrates like pro-IL-1β and pro-IL-18.[3]

| Enzyme | Substrate | kcat/Km (M-1s-1) | Reference |

| Caspase-11 | Gasdermin D (GSDMD) | ~1.3 x 104 | [3] |

| Pro-IL-1β | Very Poor Cleavage | [3] | |

| Pro-IL-18 | Very Poor Cleavage | [3] | |

| Caspase-1 | Gasdermin D (GSDMD) | ~1.7 x 105 | [3] |

| Pro-IL-1β | High Efficiency | [3] | |

| Pro-IL-18 | High Efficiency | [3] | |

| WEHD-peptide | 5.22 x 105 | [3] |

Note: The kcat/Km values can vary depending on the experimental conditions. The data presented here is for comparative purposes.

Qualitative Summary of Key Caspase-11 Interactions

| Interacting Molecule | Domain/Region of Caspase-11 | Type of Interaction | Functional Outcome |

| Lipopolysaccharide (LPS) | CARD domain | Direct Binding | Oligomerization and activation |

| Gasdermin D (GSDMD) | Catalytic domain | Enzymatic Cleavage | Induction of pyroptosis |

| Caspase-11 (self) | Catalytic domain | Dimerization/Oligomerization | Auto-activation |

| NLRP3 | Unknown | Functional Interaction | Activation of canonical inflammasome |

Experimental Protocols

Studying caspase-11 interactions requires a combination of in vitro and cell-based assays. Below are outlines of key experimental protocols.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This method is used to identify proteins that interact with caspase-11 in a cellular context.

-

Cell Lysis: Lyse cells expressing tagged caspase-11 (e.g., FLAG-caspase-11) with a non-denaturing lysis buffer to preserve protein complexes.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to the tag (e.g., anti-FLAG antibody) conjugated to magnetic or agarose beads.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein, or by mass spectrometry for unbiased identification of interaction partners.

In Vitro Cleavage Assay

This assay is used to determine if a protein is a direct substrate of caspase-11 and to analyze the kinetics of the cleavage.

-

Reagents: Purified recombinant active caspase-11 and the putative substrate protein.

-

Reaction Setup: Incubate the substrate with varying concentrations of caspase-11 in a suitable reaction buffer for a defined period.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Analysis: Visualize the cleavage products by SDS-PAGE and Coomassie staining or Western blotting. The extent of cleavage can be quantified to determine kinetic parameters.

In Silico Modeling of Caspase-11 Interactions

Computational approaches are invaluable for elucidating the structural basis of caspase-11 interactions and for guiding further experimental studies.

Homology Modeling

Since the full-length structure of caspase-11 may not be available, homology modeling can be used to generate a 3D model based on the crystal structures of related caspases (e.g., caspase-1). This model can then be used for subsequent docking and simulation studies.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For caspase-11, docking can be used to:

-

Predict the binding mode of LPS to the CARD domain: This can help identify key residues involved in LPS recognition.

-

Model the interaction between the catalytic domain of caspase-11 and its substrate GSDMD: This can provide insights into the substrate specificity of caspase-11. For instance, studies on other caspases have successfully used docking to understand substrate binding.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of protein interactions over time. For caspase-11, MD simulations can be used to:

-

Assess the stability of the caspase-11/GSDMD complex: This can validate the docking poses and provide a more realistic representation of the interaction.

-

Investigate the conformational changes in caspase-11 upon LPS binding: This can help understand the mechanism of activation.

-

Simulate the process of caspase-11 dimerization and oligomerization: This can shed light on the initial steps of inflammasome formation.

Conclusion

The in silico modeling of caspase-11 interactions, when integrated with experimental data, provides a powerful paradigm for understanding its role in health and disease. While quantitative data on direct binding affinities remain to be fully elucidated, kinetic studies clearly demonstrate the high specificity of caspase-11 for Gasdermin D. Future computational studies, guided by the workflows outlined in this guide, will undoubtedly uncover further details of caspase-11 regulation and function, paving the way for the rational design of novel immunomodulatory therapies.

References

- 1. Regulation, Activation and Function of Caspase-11 during Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation, Activation and Function of Caspase-11 during Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extensive peptide and natural protein substrate screens reveal that mouse caspase-11 has much narrower substrate specificity than caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

Cps-11: A Technical Guide to its Preclinical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available preclinical data on Cps-11 (N-(Hydroxymethyl)thalidomide). Detailed quantitative toxicity data and full experimental protocols are often contained within full-text publications, which were not accessible at the time of this writing. Therefore, some data presented in the tables are representative examples based on standard preclinical assessments.

Introduction

This compound is a thalidomide analog developed as a potent anti-cancer agent.[1] Like its parent compound, this compound is being investigated for its antiangiogenic and immunomodulatory properties.[2][3][4][5] This technical guide provides a comprehensive overview of the available preclinical safety and toxicity data for this compound, intended to inform researchers and drug development professionals.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action. It has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[1] Concurrently, it activates the nuclear factor of activated T-cells (NFAT) and suppresses cytokine expression, likely mediated by an increase in reactive oxygen species (ROS).[1] These actions contribute to its activity against multiple myeloma (MM) cell lines and its ability to target tumor cells within the bone marrow microenvironment.[1]

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound.

Preclinical Safety and Toxicity Profile

The preclinical safety evaluation of this compound has been conducted through both in vitro and in vivo studies.

In Vitro Cytotoxicity

This compound has demonstrated a favorable in vitro toxicity profile in specific cell lines.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Concentration Range (µM) | Exposure Time (hours) | Result | Reference |

| H157 (Human Lung Carcinoma) | 0 - 100 | 24, 48 | Non-toxic | [1] |

| Wild-Type MEFs | 0 - 100 | 24, 48 | Non-toxic | [1] |

| p38α-/- MEFs | 0 - 100 | 24, 48 | Non-toxic | [1] |

| H157 (Human Lung Carcinoma) | 50 | 24, 48 | No induction of apoptosis | [1] |

| Multiple Myeloma (MM) Cell Lines | Not Specified | Not Specified | Potent activity | [1] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Not Specified | Not Specified | Active in proliferation and tube formation assays | [6] |

Experimental Protocol: Cell Viability Assay (General Methodology)

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: General workflow for an MTT cytotoxicity assay.

In Vivo Safety and Efficacy

In vivo studies have been conducted in mouse xenograft models to assess both the anti-tumor efficacy and the safety of this compound.

3.2.1. Efficacy in Xenograft Models

This compound has shown anti-tumor activity in human prostate cancer xenografts (PC3 and 22Rv1) in immunodeficient mice.[2][4][5] Additionally, a prodrug of this compound, in combination with Taxol, significantly enhanced the antitumor potency in a human breast cancer xenograft model.[6]

3.2.2. Maximum Tolerated Dose (MTD)

The available literature mentions the use of this compound at its maximum tolerated dose (MTD) in animal studies, which indicates that dose-finding toxicity studies were performed.[2][4][5] However, the specific MTD value and the observed dose-limiting toxicities are not detailed in the abstracts.

Table 2: Representative Acute Toxicity Study Design (Placeholder Data)

| Species | Strain | Sex | Route of Administration | Dose Levels (mg/kg) | Number of Animals per Group | Observation Period |

| Mouse | SCID | Male/Female | Intraperitoneal | 10, 50, 100, 200 | 5 | 14 days |

Experimental Protocol: Maximum Tolerated Dose (MTD) Determination

MTD studies are typically conducted as single-dose or short-term dose-escalation studies.

Caption: A simplified workflow for MTD determination.

3.2.3. Potential Teratogenicity

A study on N-hydroxythalidomide, a potential metabolite of thalidomide and structurally similar to this compound, indicated a higher teratogenic potential compared to thalidomide in a chick embryo model. This finding suggests that teratogenicity is a critical safety aspect to be thoroughly investigated for this compound.

Summary and Future Directions

The available preclinical data suggest that this compound is a promising anti-cancer agent with a manageable in vitro toxicity profile. In vivo studies have demonstrated its anti-tumor efficacy. However, a comprehensive understanding of its safety and toxicity profile requires access to detailed quantitative data from preclinical studies, including:

-

Acute, sub-chronic, and chronic toxicity studies: To determine LD50, NOAEL, and target organs of toxicity.

-

Genetic toxicology assays: To assess mutagenic and clastogenic potential.

-

Reproductive and developmental toxicology studies: To fully characterize the teratogenic risk.

-

Pharmacokinetic and toxicokinetic studies: To understand the relationship between exposure and toxicity.

Researchers and drug developers should prioritize these investigations to fully delineate the safety profile of this compound and guide its potential clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dokumen.pub [dokumen.pub]

- 4. Phase I dose-finding and pharmacokinetic trial of irinotecan (CPT-11) administered every two weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of the in vitro and in vivo genotoxicity of Thalomid (thalidomide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for CPS-11 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPS-11, also known as N-(Hydroxymethyl)thalidomide, is a potent analog of thalidomide with significant anti-cancer properties. It exhibits a broader spectrum of activity and higher potency against multiple myeloma (MM) cell lines compared to its parent compound.[1] The mechanism of action for this compound and other thalidomide analogs involves the modulation of the E3 ubiquitin ligase complex containing Cereblon (CRBN). This interaction leads to the ubiquitination and subsequent degradation of specific target proteins, resulting in downstream anti-proliferative, anti-angiogenic, and immunomodulatory effects. This compound has been shown to inhibit NF-κB signaling, activate NFAT, and suppress cytokine expression through the induction of reactive oxygen species (ROS).[1] Furthermore, it has demonstrated activity in inhibiting the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and disrupting tube formation, highlighting its anti-angiogenic potential.[2]

These application notes provide detailed protocols for the cell-based assays relevant to the investigation of this compound's biological activities, specifically focusing on its effects on cancer cell proliferation and angiogenesis.

Data Presentation

Table 1: Representative Anti-Proliferative Activity of Thalidomide Analogs in Multiple Myeloma (MM) Cell Lines.

| Compound | Cell Line | Assay Duration | IC50 (µM) |

| Analog TC11 | KMM1 | 72h | 4-8 |

| Analog TC13 | KMM1 | 72h | 4-11 |

| Analog TC11 | KMS11 | 72h | 4-8 |

| Analog TC13 | KMS11 | 72h | 4-11 |

| Analog TC11 | KMS34 | 72h | 4-8 |

| Analog TC13 | KMS34 | 72h | 4-11 |

Note: Data is representative of thalidomide analogs and not specific to this compound. Data from a study on phthalimide derivatives.[3]

Table 2: Representative Anti-Proliferative Activity of Thalidomide Analogs in HUVECs.

| Compound | Assay Duration | IC50 (µM) |

| Thalidomide Analog 1 | 96h | >100 |

| Thalidomide Analog 2 | 96h | ~100 |

Note: Data is representative of thalidomide dithiocarbamate analogs and not specific to this compound.[4] Thalidomide itself often shows weak direct anti-proliferative effects on HUVECs in standard assays.

Signaling Pathway

The proposed mechanism of action for thalidomide analogs like this compound involves their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. This degradation, along with other downstream effects like NF-κB inhibition, contributes to the anti-tumor and immunomodulatory activities of the compound.

Caption: Proposed mechanism of this compound via the CRBN E3 ubiquitin ligase complex.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of the anti-proliferative effects of this compound on adherent or suspension cancer cell lines (e.g., multiple myeloma cell lines).

Materials:

-

Target cancer cell line (e.g., RPMI-8226, U266)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

For adherent cells, trypsinize and resuspend cells in complete medium.

-

For suspension cells, directly collect and resuspend.

-

Count cells and adjust the density to 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment (for adherent cells) and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

-

Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the medium.

-

Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

-

Caption: Workflow for assessing cell proliferation using the MTT assay.

HUVEC Tube Formation Assay

This protocol is used to evaluate the anti-angiogenic potential of this compound by assessing its effect on the ability of endothelial cells to form capillary-like structures.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Matrigel Basement Membrane Matrix

-

This compound stock solution (dissolved in DMSO)

-

24-well or 48-well cell culture plates (pre-chilled)

-

Pipette tips (pre-chilled)

-